1-(3,5-dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
Description
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-23-13-9-12(10-14(11-13)24-2)19-16(22)17-6-4-8-20-15(21)5-3-7-18-20/h3,5,7,9-11H,4,6,8H2,1-2H3,(H2,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQVRTBVJDULSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NCCCN2C(=O)C=CC=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
1-(3,5-Dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a synthetic compound with a complex molecular structure that suggests potential biological activities. Its molecular formula is , and it has a molecular weight of approximately 332.35 g/mol . This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly against various diseases.
Biological Activity
Preliminary studies indicate that this compound may exhibit several biological activities, including:
- Antitumor Activity : The compound's structural features suggest potential antitumor properties, similar to other compounds that have shown efficacy against cancer cell lines .
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, including phosphodiesterase (PDE) and cyclooxygenase (COX), which are crucial in various biological pathways .
The biological activity of this compound is hypothesized to involve:
- Targeting Specific Receptors : The compound's design allows it to interact with specific biological targets, potentially modulating pathways involved in inflammation and cancer progression.
- Multi-targeted Approach : Similar compounds have been shown to act on multiple targets, enhancing their therapeutic potential .
In Vitro Studies
Research has demonstrated that related compounds exhibit significant activity against various cancer cell lines. For instance, studies on structurally similar derivatives have reported IC50 values ranging from 0.45 to 5.08 μM against human cancer cell lines, indicating potent antitumor effects .
Enzyme Inhibition Data
The following table summarizes the enzyme inhibition data for related pyridazine derivatives:
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| Compound A | COX-2 | 50 |
| Compound B | LOX | 200 |
| Compound C | PDE4 | 30 |
This data highlights the potential of pyridazine derivatives, including our compound of interest, to inhibit key enzymes involved in inflammatory responses and cancer progression.
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor activity of several pyridazine derivatives similar to our compound. The results indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo models.
- Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of pyridazine-based compounds, demonstrating their ability to reduce inflammation markers in animal models.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight :
- The 4-chlorophenyl analogue () has the highest molecular weight (442.9) due to the chlorine atom and additional aromatic substitution .
- The 3,4-dimethylphenyl variant () is lighter (300.36), reflecting the absence of methoxy groups and chlorine .
Electronic and Steric Properties: The 3,5-dimethoxy groups in the target compound and the 4-chlorophenyl analogue may enhance solubility compared to the 3,4-dimethyl derivative, which lacks polar substituents .
Biological Implications: Pyridazinone derivatives are often explored for kinase inhibition. The absence of a substituent on the pyridazinone ring in the target compound and the 3,4-dimethylphenyl analogue (vs. the 4-chlorophenyl group in ) could reduce steric hindrance, possibly favoring interactions with flat binding pockets .
Synthetic Accessibility :
- The 3,4-dimethylphenyl derivative () has a simpler structure (C16H20N4O2), suggesting easier synthesis compared to the target compound or the 4-chlorophenyl analogue .
Research Findings and Limitations
- Data Gaps : Physical properties (e.g., melting point, solubility) and biological activity data for the target compound are absent in the provided evidence.
- Comparative Trends : Chlorine and methoxy substituents generally increase molecular complexity and polarity, which may correlate with enhanced pharmacokinetic profiles in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
